molecular formula C14H25NO5 B1529619 (1R,3S,4S)-4-(Boc-amino)-3-hydroxy-cyclohexanecarboxylic acid ethyl ester CAS No. 1392745-66-2

(1R,3S,4S)-4-(Boc-amino)-3-hydroxy-cyclohexanecarboxylic acid ethyl ester

Cat. No. B1529619
M. Wt: 287.35 g/mol
InChI Key: JOOLXBLTNBWCNP-VWYCJHECSA-N
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Description

(1R,3S,4S)-4-(Boc-amino)-3-hydroxy-cyclohexanecarboxylic acid ethyl ester (1R,3S,4S-4-Boc-Amino-3-Hydroxycyclohexanecarboxylic Acid Ethyl Ester, or Boc-Aminocyclohexane-3-carboxylic Acid Ethyl Ester) is a cyclic organic compound belonging to the family of hydroxycarboxylic acids. It is a versatile building block in organic chemistry and has been widely used in the synthesis of various drug molecules and other bioactive compounds. The compound is also known as Boc-Aminocyclohexane-3-carboxylic Acid Ethyl Ester and is abbreviated as Boc-Aminocyclohexane-3-carboxylic Acid Ethyl Ester (BAE).

Scientific Research Applications

Enzyme Inhibition Studies

Similar compounds have been used to study enzyme inhibition mechanisms. For instance, structurally related cyclohexanecarboxylic acids have been investigated for their ability to inhibit enzymes like ornithine aminotransferase , which is overexpressed in certain cancers.

properties

IUPAC Name

ethyl (1R,3S,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5/c1-5-19-12(17)9-6-7-10(11(16)8-9)15-13(18)20-14(2,3)4/h9-11,16H,5-8H2,1-4H3,(H,15,18)/t9-,10+,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOLXBLTNBWCNP-VWYCJHECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(C(C1)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@@H]([C@H](C1)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001111555
Record name Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-, ethyl ester, (1R,3S,4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001111555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3S,4S)-4-(Boc-amino)-3-hydroxy-cyclohexanecarboxylic acid ethyl ester

CAS RN

1392745-66-2
Record name Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-, ethyl ester, (1R,3S,4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392745-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-, ethyl ester, (1R,3S,4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001111555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1R,3S,4S)-4-(Boc-amino)-3-hydroxy-cyclohexanecarboxylic acid ethyl ester
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(1R,3S,4S)-4-(Boc-amino)-3-hydroxy-cyclohexanecarboxylic acid ethyl ester
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(1R,3S,4S)-4-(Boc-amino)-3-hydroxy-cyclohexanecarboxylic acid ethyl ester

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